![molecular formula C6H9N3O2 B13252762 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B13252762.png)
7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,5,7-triazaspiro[34]octane-6,8-dione is a chemical compound with the molecular formula C6H10N3O2 It is known for its unique spiro structure, which consists of a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione typically involves the reaction of appropriate amines with cyclic anhydrides or other suitable precursors under controlled conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C)
Solvents: Common solvents like ethanol, methanol, or acetonitrile
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, acetonitrile
Catalysts: Acid or base catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.
Scientific Research Applications
7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione
- 7-Phenyl-2,5,7-triazaspiro[3.4]octane-6,8-dione
- 5-(Aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione
Comparison
Compared to similar compounds, 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione is unique due to its specific spiro structure and methyl substitution. These structural features may contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione |
InChI |
InChI=1S/C6H9N3O2/c1-9-4(10)6(2-7-3-6)8-5(9)11/h7H,2-3H2,1H3,(H,8,11) |
InChI Key |
LQTXGSQURPKHHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CNC2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


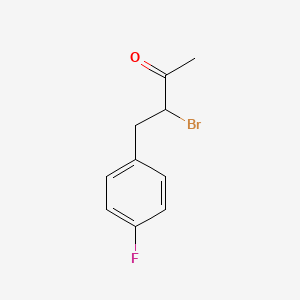

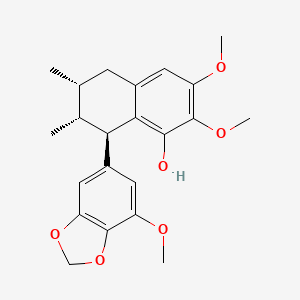
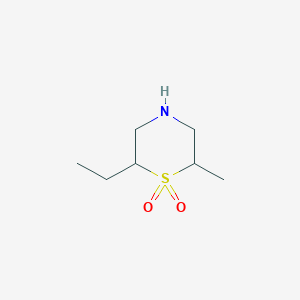


![(Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13252715.png)
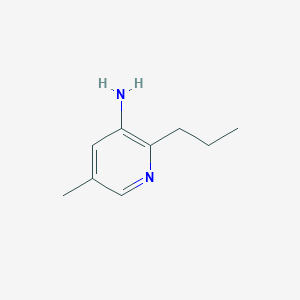
![2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13252721.png)
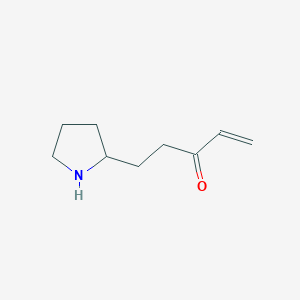
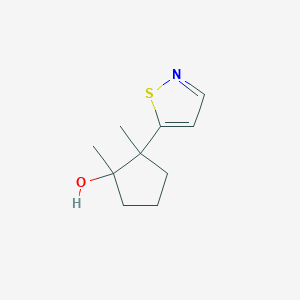
![tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate](/img/structure/B13252749.png)


